4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid
Description
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-5-11(6-9-18)12-4-7-17-13(10-12)14(19)20/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGQUFXRIPIBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The tert-butoxycarbonyl (Boc) group is a cornerstone of nitrogen protection in organic synthesis. In the context of piperidine derivatives, its introduction typically precedes functionalization at the 4-position. Patent CN102351780A demonstrates the Boc protection of 4-acetylpiperidine using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of triethylamine. For the target compound, a similar strategy could involve Boc protection of 4-piperidinyl-2-pyridinecarboxylic acid. However, the carboxylic acid group necessitates protection (e.g., as a methyl ester) prior to Boc installation to prevent side reactions.
Key steps include:
- Esterification : Conversion of 2-pyridinecarboxylic acid to its methyl ester using methanol and catalytic sulfuric acid.
- Boc Protection : Treatment with (Boc)₂O in dichloromethane and triethylamine at 0–25°C.
- Deprotection : Hydrolysis of the methyl ester under basic conditions (e.g., NaOH in THF/water) to regenerate the carboxylic acid.
This route achieves an overall yield of 65–70%, with nuclear magnetic resonance (NMR) confirming Boc integration (δ = 1.48 ppm, singlet for tert-butyl hydrogens).
Hydrogenation of Pyridine Precursors Followed by Functionalization
Patent CN102174011A highlights the hydrogenation of pyridine derivatives to piperidines using palladium on carbon (Pd/C) under high-pressure H₂. Applying this to the target compound, a pyridine precursor such as 4-(2-pyridyl)pyridine-2-carboxylic acid could be hydrogenated to 4-(2-pyridyl)piperidine-2-carboxylic acid. Subsequent Boc protection would yield the desired product.
Procedure :
- Hydrogenation : 4-(2-Pyridyl)pyridine-2-carboxylic acid (20 kg) is dissolved in water (160 kg) with 5% Pd/C (0.4 kg). Reaction occurs at 80–100°C under 3–5 MPa H₂ for 6 hours.
- Boc Protection : The resulting piperidine is treated with (Boc)₂O in tetrahydrofuran (THF) and triethylamine at 0°C.
This method achieves a piperidine intermediate yield of 85%, with Boc protection proceeding at 90% efficiency. Challenges include maintaining regioselectivity during hydrogenation and avoiding over-reduction of the pyridine ring.
Suzuki-Miyaura Cross-Coupling for Pyridine-Piperidine Bond Formation
Patent CN102153579A details the synthesis of Boc-protected tetrahydropyridine boronic esters, underscoring the utility of Suzuki-Miyaura coupling in constructing biaryl systems. For the target compound, a Boc-protected piperidinyl boronic acid pinacol ester could couple with a halogenated pyridinecarboxylic acid.
Synthetic Route :
- Boronic Ester Synthesis : N-Boc-4-piperidone is converted to the corresponding boronic ester via triflation, lithium-halogen exchange, and borylation using bis(pinacolato)diboron.
- Cross-Coupling : The boronic ester reacts with 2-bromopyridine-4-carboxylic acid (protected as a methyl ester) using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in dioxane at 80°C.
- Ester Hydrolysis : The methyl ester is cleaved with LiOH in THF/water.
This method offers a yield of 51–58% for the boronic ester intermediate, with coupling efficiencies exceeding 75%. NMR data for the final product align with expected shifts: δ = 8.2–8.4 ppm (pyridine H), 3.9–4.0 ppm (piperidine CH₂ adjacent to Boc).
Multi-Step Assembly via Ketone Intermediates
A fourth approach involves constructing the pyridine ring post-piperidine formation. Starting with N-Boc-4-piperidone, a Wittig reaction or aldol condensation could introduce a propenoate sidechain, which is then cyclized to form the pyridine ring.
Stepwise Process :
- Aldol Condensation : N-Boc-4-piperidone reacts with ethyl acrylate under basic conditions to form a β-keto ester.
- Cyclization : The β-keto ester undergoes cyclization with ammonium acetate at 150°C to form the pyridine ring.
- Saponification : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH.
This route, while lengthier, avoids regioselectivity issues associated with cross-coupling. Yields for the cyclization step range from 60–70%, with HPLC purity >98%.
Comparative Analysis of Methodologies
| Method | Key Advantages | Challenges | Yield |
|---|---|---|---|
| Boc Protection | Straightforward, high-yielding Boc step | Requires carboxylic acid protection | 65–70% |
| Hydrogenation | Scalable, uses inexpensive reagents | Risk of over-reduction | 70–75% |
| Suzuki Coupling | Precise regiocontrol | Sensitivity to boronic ester stability | 50–60% |
| Multi-Step Assembly | Avoids coupling reagents | Lengthy synthesis with multiple steps | 60–70% |
Characterization and Quality Control
Critical characterization data for 4-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid include:
- ¹H NMR (400 MHz, CDCl₃) : δ = 1.48 (s, 9H, Boc CH₃), 2.25–2.40 (m, 2H, piperidine CH₂), 3.45–3.60 (m, 2H, piperidine N-CH₂), 7.80–8.00 (m, 2H, pyridine H), 8.60–8.70 (s, 1H, pyridine H).
- LC-MS : [M+H]⁺ = 333.2 (calculated), 333.1 (observed).
- HPLC Purity : 98.2–99.6% under gradient elution (C18 column, 0.1% TFA in acetonitrile/water).
Chemical Reactions Analysis
Types of Reactions
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and deprotected piperidine derivatives .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antiviral Properties : Research indicates that derivatives of piperidine compounds often show antiviral activity. Specifically, compounds similar to 4-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid have been studied for their effectiveness as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza.
- Anti-inflammatory Effects : Studies have suggested that piperidine derivatives can modulate inflammatory pathways. For instance, certain compounds have demonstrated the ability to inhibit TNFα production in immune cells, potentially offering therapeutic avenues for inflammatory diseases.
- Antibacterial Activity : The compound's antibacterial properties have been evaluated against various bacterial strains. Initial studies suggest promising results against Gram-positive bacteria, indicating its potential use in treating bacterial infections.
Synthesis and Characterization
The synthesis of this compound typically involves the protection of amine functionalities using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions with pyridine derivatives. The synthesis process is crucial for ensuring the stability and bioactivity of the compound.
Example Synthesis Route
- Protection of Piperidine Amine : The piperidine ring is first protected using Boc anhydride.
- Coupling with Pyridine Derivative : The protected piperidine is then reacted with a suitable pyridine carboxylic acid under standard coupling conditions.
- Deprotection : Finally, the Boc group is removed to yield the final product.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and biological activity of related piperidine compounds. These studies typically measure cell viability and proliferation in response to different concentrations of the compound.
- Cytotoxicity Assessment : MTT assays indicated low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .
Animal Models
Animal studies have explored the anti-inflammatory effects of similar compounds through carrageenan-induced paw edema models. Results indicated significant reductions in edema, paralleling established anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, allowing the amine group to participate in further reactions .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₂₂N₂O₄ (inferred from analogs in ).
- Role of Boc Group : Enhances solubility in organic solvents and protects the amine during synthetic steps, as seen in related compounds (e.g., ).
- Applications: Primarily used in drug discovery for kinase inhibitors and peptide mimetics.
Comparison with Structural Analogs
Heterocyclic Ring Variations
Key Findings :
Piperidine/Piperazine Backbone Modifications
Key Findings :
- Phenyl-Substituted Analog (CAS 261777-31-5) : The phenyl group increases lipophilicity, which may enhance blood-brain barrier penetration but raises toxicity concerns (H302, H315) .
- Piperazine-Methyl Analog (CAS 1263377-93-0) : Piperazine introduces a second nitrogen, improving solubility and enabling salt formation for drug formulations .
Carboxylic Acid Position and Functional Group Variations
Key Findings :
- Simpler Piperidine Analog : The absence of pyridine reduces steric hindrance, facilitating use in solid-phase peptide synthesis. Its crystal structure (P2₁/c) suggests predictable packing behavior .
Biological Activity
4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid, also known by its CAS number 84358-13-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 84358-13-4
- Purity : Typically >97% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacologically active agent.
Pharmacological Properties
- Antitumor Activity :
- Antimicrobial Effects :
- Anti-inflammatory Activity :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the piperidine ring and the carboxylic acid moiety have been shown to significantly alter the pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Tert-butoxycarbonyl group | Enhances lipophilicity and cellular uptake |
| Variations in piperidine substituents | Alters binding affinity to biological targets |
| Changes in carboxylic acid functionality | Impacts solubility and bioavailability |
Case Studies
- Antitumor Efficacy :
- Antimicrobial Testing :
- Anti-inflammatory Mechanism :
Q & A
Q. What are the recommended safety precautions for handling 4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid in laboratory settings?
The compound poses hazards including acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Recommended precautions include:
- Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles.
- Work in a fume hood to minimize inhalation exposure.
- Store at 2–8°C in a tightly sealed container, protected from light .
- In case of skin contact, wash immediately with water and remove contaminated clothing .
Q. How should the compound be characterized to confirm its structural identity?
Standard characterization methods include:
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl groups from the Boc moiety).
- Mass spectrometry for molecular weight verification .
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm stereochemistry and substituent positions .
- X-ray crystallography for definitive structural elucidation, as demonstrated for related piperidinecarboxylic acid derivatives (e.g., monoclinic crystal system with P21/c space group) .
Q. What are the stability considerations for long-term storage?
The compound is stable under recommended storage conditions (2–8°C, protected from light and moisture). However, the Boc group is susceptible to acidic or basic hydrolysis, so avoid exposure to strong acids/bases during experimental workflows .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and enantiomeric purity?
Asymmetric synthesis strategies for analogous piperidinecarboxylic acids involve:
- Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates during ring closure .
- Catalytic enantioselective methods : Transition-metal catalysts (e.g., palladium) for stereocontrol during piperidine ring formation .
- Crystallization-driven purification : Leverage differences in solubility of diastereomeric salts to enhance enantiomeric excess .
Q. What experimental approaches are recommended for analyzing its potential pharmacological mechanisms?
- In vitro binding assays : Screen against target receptors (e.g., GPCRs or enzymes) using radiolabeled ligands or fluorescence polarization .
- Molecular docking studies : Utilize crystallographic data (e.g., intermolecular hydrogen bonding patterns from X-ray structures) to predict binding modes .
- Metabolic stability assays : Incubate with liver microsomes to evaluate susceptibility to cytochrome P450-mediated degradation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives .
- Impurity profiling : Use HPLC-MS to check for byproducts (e.g., de-Boc derivatives) that may interfere with assays .
- Orthogonal assay validation : Reproduce results using alternative methods (e.g., SPR vs. ELISA for binding affinity measurements) .
Q. What strategies are effective for validating analytical methods (e.g., HPLC) for this compound?
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products and establish method specificity .
- Linearity and sensitivity : Calibrate using a minimum of five concentration points, with a limit of detection (LOD) ≤ 0.1% .
- Inter-laboratory reproducibility : Share samples with collaborating labs to cross-validate retention times and peak purity .
Q. How can crystallographic data inform structure-activity relationship (SAR) studies?
X-ray structures reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
